1'-Acetonaphthone
Overview
Description
1’-Acetonaphthone, also known as 1-acetylnaphthalene or methyl 1-naphthyl ketone, is a versatile chemical compound with the molecular formula C12H10O. It is characterized by an acetyl functional group attached to a naphthalene ring. This compound is a slightly yellow liquid with a melting point of 34°C and a boiling point of 296°C . It is insoluble in water but soluble in most organic solvents such as ethanol, ether, and acetone . 1’-Acetonaphthone is primarily used in the production of fragrances and flavors, as well as in the synthesis of pharmaceuticals, dyes, and specialty chemicals .
Preparation Methods
1’-Acetonaphthone can be synthesized through various methods, including the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in a solvent such as carbon disulfide to favor the formation of the alpha-isomer . The synthetic route can be summarized as follows:
[ \text{C}{10}\text{H}{8} + \text{CH}{3}\text{COCl} \xrightarrow{\text{AlCl}{3}} \text{C}{12}\text{H}{10}\text{O} + \text{HCl} ]
For industrial production, the process involves similar reaction conditions but on a larger scale, ensuring proper handling and safety measures due to the flammability and potential toxicity of the reagents and products .
Chemical Reactions Analysis
1’-Acetonaphthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Nucleophilic Substitution: The acetyl group can undergo nucleophilic substitution reactions to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include aqueous media, organic co-solvents, and specific catalysts or reducing agents . The major products formed from these reactions are 1-naphthoic acid, 1-(1-naphthyl)ethanol, and various substituted derivatives .
Scientific Research Applications
1’-Acetonaphthone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1’-Acetonaphthone involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets and pathways. For instance, its reduction to 1-(1-naphthyl)ethanol involves the stereoselective reduction by whole cells of Geotrichum candidum, which has been studied in various organic co-solvents . The compound’s acetyl group can also participate in nucleophilic substitution reactions, introducing different functional groups into the molecule and altering its biological activity .
Comparison with Similar Compounds
1’-Acetonaphthone can be compared with other similar compounds such as 2-acetonaphthone, 6’-methoxy-2’-acetonaphthone, and 2-acetylanthracene . These compounds share similar structural features but differ in the position of the acetyl group or the presence of additional substituents. The uniqueness of 1’-Acetonaphthone lies in its specific acetyl group position on the naphthalene ring, which influences its reactivity and applications .
2-Acetonaphthone: Similar structure but with the acetyl group at the 2-position.
6’-Methoxy-2’-acetonaphthone: Contains a methoxy group in addition to the acetyl group.
2-Acetylanthracene: An acetylated derivative of anthracene, a polyaromatic hydrocarbon.
These comparisons highlight the distinct properties and applications of 1’-Acetonaphthone, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-naphthalen-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLIGMASAVJVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052635 | |
Record name | 1'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-98-0 | |
Record name | 1-Acetylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetonaphthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-Acetonaphthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(1-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ACETONAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U44R403XVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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